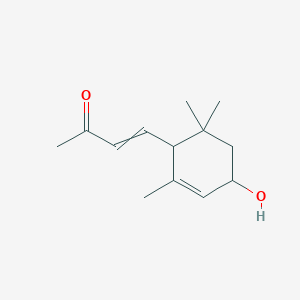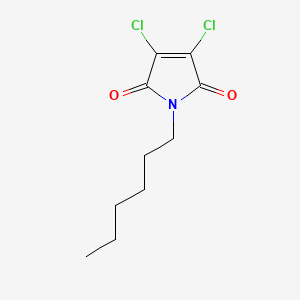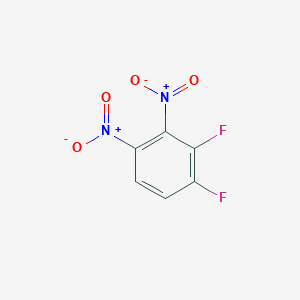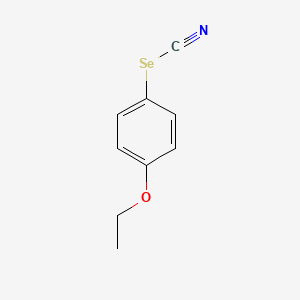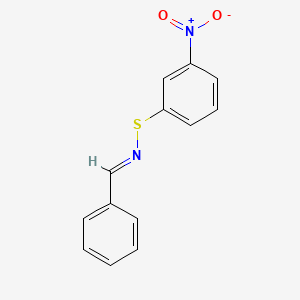![molecular formula C13H10Cl2N2O5S B14663015 1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide CAS No. 51765-53-8](/img/structure/B14663015.png)
1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide is an organic compound that features a complex structure with multiple functional groups, including chloro, phenoxy, nitro, and methanesulfonamide groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with a suitable halogenated benzene derivative under basic conditions to form the phenoxy intermediate.
Nitration: The phenoxy intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Sulfonamide Formation: The final step involves the reaction of the nitrated phenoxy compound with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions: 1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenoxy group can be oxidized to form quinones under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted sulfonamides.
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinone derivatives.
科学的研究の応用
1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxy and sulfonamide groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
類似化合物との比較
- 1-Chloro-N-[2,3,4,5-tetrachloro-6-(2,4-dichlorophenoxy)phenyl]methanesulfonamide
- 1-Chloro-3-(4-chlorophenoxy)-2-propanol
- 2-(4-phenoxyphenyl)oxirane
Comparison: 1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which impart distinct chemical and biological properties. In comparison, similar compounds may lack one or more of these functional groups, leading to differences in reactivity, stability, and biological activity.
特性
CAS番号 |
51765-53-8 |
|---|---|
分子式 |
C13H10Cl2N2O5S |
分子量 |
377.2 g/mol |
IUPAC名 |
1-chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide |
InChI |
InChI=1S/C13H10Cl2N2O5S/c14-8-23(20,21)16-12-6-3-10(17(18)19)7-13(12)22-11-4-1-9(15)2-5-11/h1-7,16H,8H2 |
InChIキー |
QWWATSPNUGHRKN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=C2)[N+](=O)[O-])NS(=O)(=O)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


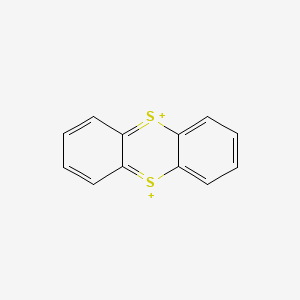
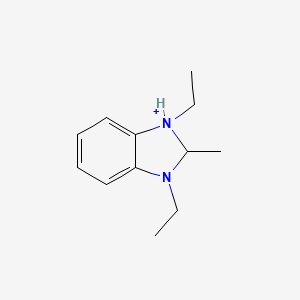
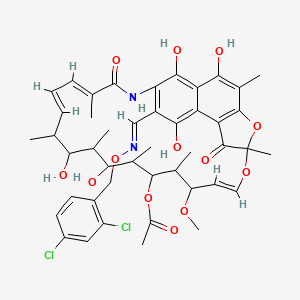




![Diethyl{4-(furan-2-yl)-4-[(oxiran-2-yl)methoxy]but-1-en-1-yl}methylsilane](/img/structure/B14662985.png)
